2-Dibenzofurancarboxylic acid
Overview
Description
2-Dibenzofurancarboxylic acid is an organic compound with the molecular formula C13H8O3. It is a derivative of dibenzofuran, a heterocyclic aromatic compound consisting of fused benzene and furan rings.
Mechanism of Action
Mode of Action
It’s known that the compound is involved in the catalytic mechanism of certain enzymes . For instance, it’s been found that a tyrosine residue controls the entry and exit of the substrate/product during reversible reactions .
Biochemical Pathways
It’s known that the compound can be synthesized from dibenzofuran through co-metabolic degradation in a lateral dioxygenation pathway .
Pharmacokinetics
It’s been suggested that the compound has high gastrointestinal absorption and is a potential inhibitor of the cyp1a2 enzyme . These properties could impact the compound’s bioavailability.
Result of Action
It’s been suggested that benzofuran derivatives may have immune-enhancing and anti-tumor properties .
Biochemical Analysis
Biochemical Properties
2-Dibenzofurancarboxylic acid, like other benzofuran compounds, plays a significant role in biochemical reactions
Cellular Effects
Benzofuran compounds have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dibenzofurancarboxylic acid typically involves the cyclization of diarylether derivatives. One common method is the formation of the C–O bond of the furan ring through a cyclization reaction . Another approach involves the use of free radical cyclization cascades, which are effective for constructing complex polycyclic benzofuran compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally aim to optimize reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Dibenzofurancarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized benzofuran derivatives .
Scientific Research Applications
2-Dibenzofurancarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A compound with phototoxic and anticancer properties.
Bergapten: Known for its use in treating skin disorders.
Nodekenetin: An anticancer agent.
Xanthotoxin: Used in the treatment of skin diseases.
Usnic Acid: An antibiotic and antifungal agent.
Uniqueness: Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
dibenzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKPZVGCVIWBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329104 | |
Record name | 2-Dibenzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22439-48-1 | |
Record name | 2-Dibenzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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